molecular formula C10H13NS B13208967 3-(Phenylsulfanyl)cyclobutan-1-amine

3-(Phenylsulfanyl)cyclobutan-1-amine

Cat. No.: B13208967
M. Wt: 179.28 g/mol
InChI Key: SILJCMCYSJIDGV-UHFFFAOYSA-N
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Description

3-(Phenylsulfanyl)cyclobutan-1-amine is an organic compound with the molecular formula C10H13NS It features a cyclobutane ring substituted with a phenylsulfanyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfanyl)cyclobutan-1-amine typically involves the reaction of cyclobutanone with phenylthiol in the presence of a base to form 3-(phenylsulfanyl)cyclobutan-1-one. This intermediate is then subjected to reductive amination to yield the desired amine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfanyl)cyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclobutan-1-amine.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

3-(Phenylsulfanyl)cyclobutan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Phenylsulfanyl)cyclobutan-1-amine involves its interaction with various molecular targets. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Phenylsulfanyl)cyclobutan-1-amine is unique due to the presence of both the phenylsulfanyl and amine groups on the cyclobutane ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

3-phenylsulfanylcyclobutan-1-amine

InChI

InChI=1S/C10H13NS/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,8,10H,6-7,11H2

InChI Key

SILJCMCYSJIDGV-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1SC2=CC=CC=C2)N

Origin of Product

United States

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